molecular formula C13H18O3 B13702941 2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL

2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL

Cat. No.: B13702941
M. Wt: 222.28 g/mol
InChI Key: WULWJLLHMWZNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL is a tetrahydropyran derivative featuring a benzyloxymethyl substituent at the 2-position and a hydroxyl group at the 4-position. The compound belongs to the broader class of oxygen-containing heterocycles, which are widely studied for their structural diversity and applications in medicinal chemistry and organic synthesis.

Key structural attributes include:

  • Core structure: A six-membered tetrahydropyran ring with a hydroxyl group at the 4-position.
  • Molecular formula: Likely C13H18O3 (based on the parent compound tetrahydro-2H-pyran-4-ol, C5H10O2, with addition of a benzyloxymethyl group).

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(phenylmethoxymethyl)oxan-4-ol

InChI

InChI=1S/C13H18O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2

InChI Key

WULWJLLHMWZNRA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1O)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol typically involves the protection of hydroxyl groups and the formation of the tetrahydropyran ring. One common method is the reaction of benzyl alcohol with tetrahydropyranyl chloride under acidic conditions to form the benzyloxy methyl group. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the tetrahydropyran ring.

Industrial Production Methods

In industrial settings, the production of 2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxy group can be reduced to form a primary alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

    Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol involves its reactivity towards various chemical reagents. The benzyloxy group can undergo cleavage to release benzyl alcohol, which can further participate in various biochemical pathways. The tetrahydropyran ring provides stability and can act as a protecting group for hydroxyl functionalities in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol None (parent compound) C5H10O2 102.13 g/mol Solvent, intermediate in synthesis
4-Methyl-2-phenyltetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol 4-methyl, 2-phenyl substituents C12H16O2 192.23 g/mol Studied for stereochemical effects
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Pyran-2-one core 3-(2-benzoylallyl), 6-methyl groups C16H14O4 270.28 g/mol Antifungal/antibacterial activity
2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL Tetrahydro-2H-pyran-4-ol 2-(benzyloxymethyl), 4-hydroxyl C13H18O3 222.28 g/mol Hypothesized applications: Chiral building block, drug intermediate

Physicochemical Properties

  • Solubility : The benzyloxymethyl group in the target compound likely enhances lipophilicity compared to tetrahydro-2H-pyran-4-ol (logP ~0.5), making it more soluble in organic solvents.
  • Melting Point: Analogous substituted pyranones (e.g., 14f and 14g in ) exhibit melting points between 84–94°C, suggesting that the target compound may have a similar range .

Spectral Data Comparison

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm⁻¹)
Tetrahydro-2H-pyran-4-ol 4.10 (m, 1H, OH), 3.80–3.40 (m, ring protons) 70.1 (C-4), 65.2 (C-2) 3400 (O-H), 1100 (C-O)
4-Methyl-2-phenyltetrahydro-2H-pyran-4-ol 7.30–7.20 (m, 5H, Ar-H), 1.40 (s, 3H, CH3) 145.2 (Ar-C), 72.1 (C-4) 3050 (Ar-H), 1600 (C=C)
2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL (hypothetical) ~7.30–7.10 (m, 5H, Ar-H), 4.60 (s, 2H, OCH2Ph), 3.80–3.40 (m, ring protons) ~138.5 (Ar-C), 70.8 (C-4), 70.1 (OCH2Ph) 3400 (O-H), 1100 (C-O), 700 (Ar-H)

Biological Activity

2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL, identified by its CAS number 1918996-40-3, is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound serves as a versatile building block in organic synthesis and has been explored for its biological activities, including antileishmanial properties and potential applications in drug development.

The molecular formula of 2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The compound features a tetrahydropyran ring, which is known for its stability and reactivity towards various chemical agents.

PropertyValue
Molecular FormulaC₁₃H₁₈O₃
Molecular Weight222.28 g/mol
CAS Number1918996-40-3

Antileishmanial Activity

Recent studies have highlighted the potential of tetrahydropyran derivatives, including 2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL, in combating Leishmania spp., the causative agents of leishmaniasis. Research indicates that compounds synthesized from tetrahydropyrans exhibit significant inhibitory effects on the growth of Leishmania donovani, with mechanisms involving the production of reactive oxygen species (ROS) that contribute to their antiparasitic activity .

In vitro studies have demonstrated that certain tetrahydropyran derivatives can effectively inhibit the proliferation of Leishmania promastigotes. The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to the inhibitory concentration (IC50), provides insight into the therapeutic window of these compounds. For instance, compounds with an IC50 lower than 10 µM against Leishmania while maintaining a CC50 greater than 100 µM on Vero cells are considered promising candidates .

The mechanism underlying the biological activity of 2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL involves its reactivity towards various biochemical pathways. The benzyloxy group can be cleaved to release benzyl alcohol, which may participate in further reactions within biological systems. Additionally, the stability provided by the tetrahydropyran ring allows for selective interactions with biological targets.

Study 1: Synthesis and Evaluation

In a study focused on synthesizing new tetrahydropyran derivatives, researchers evaluated their antileishmanial activity. The synthesized compounds were tested for their efficacy against Leishmania donovani, revealing that several derivatives exhibited substantial growth inhibition. The findings suggested that modifications to the tetrahydropyran structure could enhance biological activity, highlighting the importance of structural diversity in drug design .

Study 2: Structure-Activity Relationship

Another investigation explored the structure-activity relationship (SAR) of tetrahydropyrans as potential antileishmanial agents. By systematically altering functional groups on the tetrahydropyran scaffold, researchers identified key modifications that significantly improved bioactivity. This study underscored the potential for developing targeted therapies against leishmaniasis using derivatives of 2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.